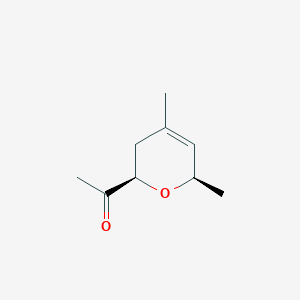

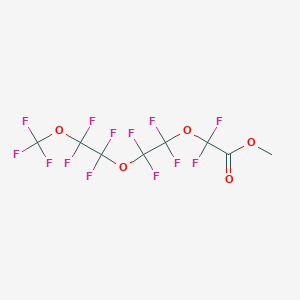

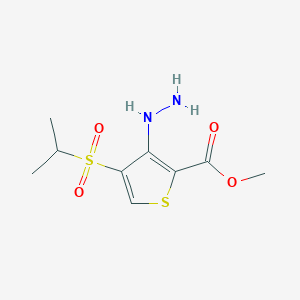

Metil perfluoro-3,6,9-trioxadecanoato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of fluorinated compounds often involves the generation of difluorocarbene, a highly reactive intermediate. For instance, methyl 2,2-difluoro-2-(fluorosulfonyl)acetate has been identified as an efficient source of difluorocarbene under specific conditions, exhibiting reactivity comparable to that of other difluorocarbene sources (Eusterwiemann, Martínez, & Dolbier, 2012). This reactivity is crucial for the synthesis of complex fluorinated compounds, including the one .

Molecular Structure Analysis

The molecular structure of fluorinated compounds is characterized by the presence of fluorine atoms, which significantly influence the compound's physical and chemical properties due to fluorine's electronegativity. X-ray crystallography and NMR spectroscopy are common techniques used for structural characterization, providing detailed insights into the arrangement of atoms within the molecule and the electronic environment influenced by fluorination.

Chemical Reactions and Properties

Fluorinated compounds participate in various chemical reactions, utilizing the unique reactivity of fluorine atoms. For example, the presence of fluorine can enhance the compound's electrophilicity, making it a reactive partner in nucleophilic substitution reactions. Additionally, the introduction of fluorine atoms can lead to increased stability of certain intermediates, facilitating reactions that are otherwise challenging.

Physical Properties Analysis

The physical properties of fluorinated compounds, such as boiling points, melting points, and solubility, are markedly influenced by the fluorine content. Fluorination can increase thermal and chemical stability, making these compounds suitable for applications requiring high performance under extreme conditions. Moreover, the specific arrangement of fluorine atoms can affect the compound's phase behavior, including its liquid crystalline properties.

Chemical Properties Analysis

The chemical properties of fluorinated compounds are distinguished by their reactivity and stability. Fluorine atoms can alter the acidity and basicity of adjacent functional groups, influence stereochemical outcomes of reactions, and affect the compound's overall reactivity pattern. The ability of fluorinated compounds to participate in unique chemical transformations makes them valuable tools in organic synthesis and material science.

For more information on the synthesis, structure, and properties of fluorinated compounds, references to scientific research are provided:

- Synthesis and reactivity: (Eusterwiemann, Martínez, & Dolbier, 2012).

- Structural analysis and physical properties: Due to the specificity of the compound , direct references to its molecular structure analysis and physical properties are not available. However, the general principles applied to fluorinated compounds offer insights into these aspects.

Aplicaciones Científicas De Investigación

Síntesis orgánica

Como un compuesto fluorado versátil, el Metil perfluoro-3,6,9-trioxadecanoato sirve como un reactivo valioso en la síntesis orgánica . Su reactividad química y selectividad distintas permiten a los químicos explorar la creación de nuevos compuestos con propiedades personalizadas, expandiendo los límites del descubrimiento científico .

Reemplazo para PFAS heredados

Pocos estudios están disponibles sobre los efectos ambientales y toxicológicos de los ácidos carboxílicos de éteres perfluoroalquilo (PFECA), como GenX, que están reemplazando los PFAS heredados en los procesos de fabricación .

Estudio de toxicidad y toxicocinética

Para recopilar datos iniciales sobre la toxicidad y la toxicocinética de un PFECA de cadena más larga, se expusieron ratas Sprague Dawley machos y hembras a ácido perfluoro- (2,5,8-trimetil-3,6,9-trioxadodecanoico) (HFPO-TeA) por sonda gástrica oral durante cinco días en varios niveles de dosis .

Desregulación de la hormona tiroidea

Para el nivel de dosis de 17 mg/kg/día, las concentraciones de hormonas tiroideas T3 y T4 disminuyeron significativamente . La evidencia de desregulación de la hormona tiroidea sugiere que el PFECA de reemplazo HFPO-TeA induce una respuesta de exposición compleja y tóxica en roedores .

Análisis no dirigido (NTA)

El análisis no dirigido de las extracciones de plasma y ensayos de hepatocitos in vitro reveló la presencia de otro oligómero GenX, ácido perfluoro- (2,5-dimetil-3,6-dioxanonanoico) (HFPO-TA) .

Propiedades

IUPAC Name |

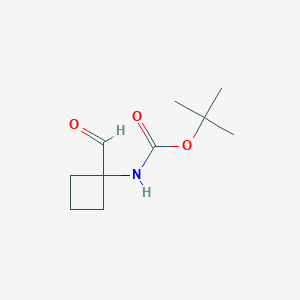

methyl 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F13O5/c1-23-2(22)3(9,10)24-4(11,12)5(13,14)25-6(15,16)7(17,18)26-8(19,20)21/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USFGKFMVGHXGNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(OC(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F13O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377688 |

Source

|

| Record name | Methyl difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

169289-58-1 |

Source

|

| Record name | Methyl difluoro{1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy}acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 169289-58-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Nitrobenzo[c]isoxazole](/img/structure/B63031.png)